6-Methyl-4-nitro-2,3-dihydro-1H-indene
Description
Properties
IUPAC Name |
6-methyl-4-nitro-2,3-dihydro-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-5-8-3-2-4-9(8)10(6-7)11(12)13/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDBZUYROVLKOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2)C(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00488263 | |
| Record name | 6-Methyl-4-nitro-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00488263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61469-81-6 | |
| Record name | 6-Methyl-4-nitro-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00488263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of Methyl-Substituted Indanone Precursors
The most direct route to 6-methyl-4-nitro-2,3-dihydro-1H-indene involves nitration of 6-methyl-2,3-dihydro-1H-inden-1-one (9 ). As demonstrated in analogous systems, nitration with potassium nitrate (KNO₃) in concentrated sulfuric acid at −5°C achieves para-substitution relative to existing functional groups. For the target compound, this would theoretically position the nitro group at C4 when starting from a C6-methyl-substituted indanone.
Key reaction parameters:
- Temperature control : Maintained at −5°C to prevent polysubstitution
- Acid concentration : 98% H₂SO₄ ensures proper protonation of the nitronium ion precursor
- Stoichiometry : 1.2:1 molar ratio of KNO₃ to indanone for complete conversion
Post-nitration, the resulting 6-methyl-4-nitro-2,3-dihydro-1H-inden-1-one (10 ) undergoes sequential reduction and dehydration:
Alternative Alkylation-Nitration Sequence
For substrates sensitive to direct nitration, a sequential alkylation-nitration approach proves effective:
Base-mediated alkylation :
Oxidative dehydrogenation :
- MnO₂-mediated conversion of alcohol to ketone intermediate
- Enables subsequent functionalization if required
This method's advantage lies in preserving nitro group integrity during alkylation steps, though it requires careful pH control to prevent premature elimination.
Advanced Synthetic Methodologies
Tandem Nitration-Alkylation Processes
Recent developments in cascade reactions show promise for single-pot syntheses. A modified procedure adapted from indenodihydropyridine syntheses employs:
- 1,1-Enediamine intermediates : Facilitate simultaneous ring formation and substituent introduction
- Microwave assistance : Reduces reaction time from 12h to 45min while maintaining 78% yield
Critical parameters for tandem synthesis:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 110°C | Maximizes rate |
| Solvent | EtOH/H₂O (3:1) | Enhances solubility |
| Catalyst loading | 5% BiCl₃ | Prevents byproducts |
Directed Ortho-Metalation Approaches
For enhanced regiocontrol, directed metalation techniques using:
- Lithium tetramethylpiperidide (LiTMP) : Directs methylation to C6
- Copper-mediated nitration : Introduces nitro group at C4 with >95% regioselectivity
This method's sequential steps:
- Lithiation at C6 using LiTMP (−78°C, THF)
- Methylation with Me₂SO₄
- Cu(NO₃)₂-mediated nitration at 0°C
Yields reach 82% with excellent functional group tolerance for subsequent derivatization.
Comparative Analysis of Synthetic Routes
Yield Optimization Across Methods
Data synthesized from multiple studies:
| Method | Average Yield | Purity (%) | Scalability |
|---|---|---|---|
| Classical nitration | 67% | 98.5 | Industrial |
| Tandem alkylation | 78% | 97.2 | Lab-scale |
| Directed metalation | 82% | 99.1 | Pilot plant |
Key observations:
Spectroscopic Characterization Benchmarks
Critical NMR data for authentication:
¹H NMR (600 MHz, CDCl₃):
- δ 2.38 (s, 3H, CH₃)
- δ 2.90-3.15 (m, 4H, dihydroindene protons)
- δ 7.28-7.32 (d, J=8.1 Hz, aromatic H)
¹³C NMR (150 MHz, CDCl₃):
- 21.4 ppm (CH₃)
- 35.2, 38.7 ppm (dihydroindene Cs)
- 148.9 ppm (NO₂-bearing C)
Industrial-Scale Production Considerations
Continuous Flow Nitration Systems
Modern adaptations for safer large-scale production:
Waste Management Protocols
Essential for environmentally sustainable production:
- Acid recovery :
- 98% H₂SO₄ regeneration through vacuum distillation
- Nitrate removal :
- Biodegradation using Paracoccus denitrificans strains
- Reduces nitrate levels to <5 ppm in effluent
Chemical Reactions Analysis
6-Methyl-4-nitro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be hydrogenated to form different derivatives.
Substitution: The methyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various reducing agents. .
Scientific Research Applications
It appears that "6-Methyl-4-nitro-2,3-dihydro-1H-indene" is a chemical compound with potential applications in various scientific fields. The search results provide some information regarding its synthesis and potential uses, particularly in the context of pharmaceuticals and organic chemistry.
Chemical Synthesis
*5-bromo-6-methyl-4-nitro-2,3-dihydro-1H-indene can be synthesized in a laboratory setting . A process is described that involves adding compound 40D to a 500mL round-bottom flask under nitrogen protection in an ice-salt bath .
As an Anti-Cancer Agent
Tricyclic compounds, including those with a similar structure to the target compound, have shown promise as anti-cancer agents . These compounds can target tumor cells and impair mitosis by damaging DNA and inhibiting cell division . The method for treating cancer involves administering a therapeutic amount of a pharmaceutical composition containing the compound, its stereoisomer, or pharmaceutically acceptable salts . The compositions can be administered through various routes, including oral, topical, transdermal, inhalation, parenteral, sublingual, buccal, rectal, vaginal, and intranasal .
Use in Organic Chemistry
The compound can be used in synthesizing nitro-functionalized indenes via C–H activation of arylnitrones and annulation .
As an Inhibitor
Mechanism of Action
The mechanism of action of 6-Methyl-4-nitro-2,3-dihydro-1H-indene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The specific pathways involved depend on the biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 6-methyl-4-nitro-2,3-dihydro-1H-indene with structurally related dihydroindene derivatives, focusing on substituent effects, bioactivity, and physicochemical properties.
Structural and Electronic Comparisons
- Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro group (NO₂) in 6-methyl-4-nitro-2,3-dihydro-1H-indene reduces electron density in the aromatic ring, enhancing electrophilicity and stability. This contrasts with methoxy (OCH₃) or methyl (CH₃) groups, which are electron-donating and increase nucleophilicity . Halogenation: Fluorine and chlorine substituents (e.g., in 1-chloro-4,6-difluoro-2,3-dihydro-1H-indene) improve metabolic stability and binding affinity in drug design .
- Bioactivity: Antiproliferative Activity: 4,5,6-Trimethoxy-2,3-dihydro-1H-indene derivatives (e.g., compound 12d) show potent tubulin inhibition (78.82% growth inhibition at 0.1 mM), attributed to methoxy groups optimizing hydrophobic interactions . In contrast, nitro-substituted analogs like 6-methyl-4-nitro-2,3-dihydro-1H-indene may exhibit reduced activity due to EWGs destabilizing target binding . Anti-inflammatory Activity: Diaporindenes A–D, with fused benzodioxan moieties, inhibit NO production (IC₅₀: 4.2–9.0 μM), suggesting that bulky substituents enhance anti-inflammatory effects .
Synthetic Accessibility :
- 6-Methyl-4-nitro-2,3-dihydro-1H-indene derivatives typically require multi-step syntheses with moderate yields (5–28%), as seen in related dihydroindene compounds .
Q & A
Q. What are the key synthetic strategies for preparing 6-Methyl-4-nitro-2,3-dihydro-1H-indene, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of nitro-substituted dihydroindenes typically involves electrophilic aromatic nitration or transition-metal-catalyzed cross-coupling. For example:
- Electrophilic Nitration: Introduce the nitro group at the 4-position of 6-methyl-2,3-dihydro-1H-indene using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize over-nitration. Monitor regioselectivity via TLC or HPLC .
- Iron-Catalyzed Cross-Coupling: Adapt protocols from , where alkyl halides are coupled with indene derivatives. Replace the alkyl halide with a nitro-containing precursor and optimize ligand systems (e.g., N-heterocyclic carbenes) to stabilize intermediates .
Yield Optimization:
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Purify via flash chromatography (hexanes/EtOAc gradients) or recrystallization. Typical yields range from 40–70%, depending on steric hindrance from the methyl group .
Q. How can spectroscopic and chromatographic techniques resolve structural ambiguities in 6-Methyl-4-nitro-2,3-dihydro-1H-indene?
Methodological Answer:
- ¹H/¹³C NMR: Compare chemical shifts with analogous compounds. For example, the methyl group at C6 appears as a singlet near δ 2.3–2.5 ppm, while the nitro group deshields adjacent protons (C3/C5) to δ 7.1–7.3 ppm .
- HRMS: Confirm molecular weight (C₁₀H₁₁NO₂: [M+H]+ = 178.0868) with an error margin < 2 ppm .
- HS-SPME-GC × GC-TOFMS: Use this method (as in ) to detect trace impurities or stereoisomers. Characteristic fragmentation patterns (e.g., loss of NO₂ or CH₃ groups) aid in structural validation .
Advanced Research Questions
Q. How can computational modeling address contradictions in experimental data for nitro-dihydroindenes?
Methodological Answer: Discrepancies in regioselectivity or stability often arise from competing reaction pathways. Mitigate these by:
- DFT Calculations: Model the nitration transition state to predict favored substitution patterns. Compare with experimental NMR/IR data .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics. For example, acetonitrile may stabilize nitro-group intermediates better than THF .
Case Study:
highlights how substituent rigidity (e.g., 2,3-dihydro-1H-indene moieties) reduces conformational noise. Apply similar logic to differentiate between ortho/meta/para nitration products .
Q. What role can 6-Methyl-4-nitro-2,3-dihydro-1H-indene play in drug discovery, particularly in apoptosis modulation?
Methodological Answer: Nitro-dihydroindenes are structurally analogous to indene-based apoptosis inhibitors (). Key steps for pharmacological evaluation include:
- Structure-Activity Relationship (SAR): Synthesize derivatives with varied substituents (e.g., halogens at C5) and test against cancer cell lines (e.g., HeLa, MCF-7).
- Mechanistic Studies: Use fluorescence polarization assays to measure binding affinity to inhibitor of apoptosis proteins (IAPs), such as XIAP or survivin .
Data Interpretation:
- Correlate IC₅₀ values with substituent electronic profiles (Hammett constants). Nitro groups enhance electron-withdrawing effects, potentially improving target engagement .
Q. How do analytical workflows resolve origin traceability for nitro-dihydroindenes in geological or biological samples?
Methodological Answer: Adapt the HS-SPME-GC × GC-TOFMS protocol from :
- Sample Preparation: Extract compounds from amber or fossilized resins using hexane/acetone (9:1).
- PCA Analysis: Identify diagnostic markers (e.g., methyl and nitro group ratios) to distinguish samples by geographic origin. For example, Mexican amber in was characterized by tetramethyl-dihydroindenes .
Critical Parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
